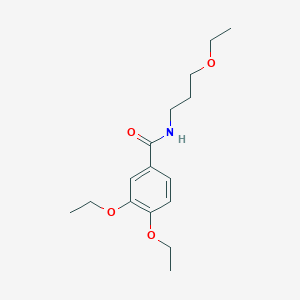

3,4-diethoxy-N-(3-ethoxypropyl)benzamide

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound 3,4-diethoxy-N-(3-ethoxypropyl)benzamide (IUPAC name: This compound) is a benzamide derivative characterized by a central benzene ring substituted with two ethoxy groups at the 3- and 4-positions and an amide-linked 3-ethoxypropyl chain at the nitrogen atom. Its molecular formula is C₁₆H₂₅NO₄ , with a molecular weight of 295.37 g/mol . The structural uniqueness arises from the ethoxy substituents, which confer steric bulk and influence electronic properties.

The SMILES notation (CCOC1=C(C=C(C=C1)C(=O)NCCCOCC)OCC) and InChIKey (AHPOXGLVHORKSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The ethoxypropyl side chain introduces flexibility, while the planar benzamide core facilitates π-π stacking interactions in solid-state arrangements.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, analogous benzamide derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding as a stabilizing force. For example, N-cyclopropyl-3-hydroxy-4-methoxybenzamide (a structurally related compound) crystallizes in the P2₁/n space group with lattice parameters a = 8.0478 Å, b = 9.8093 Å, and c = 13.1602 Å .

Table 1: Comparison of Crystallographic Parameters in Benzamide Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| This compound | - | - | - | - | - | |

| N-Cyclopropyl-3-hydroxy-4-methoxybenzamide | P2₁/n | 8.0478 | 9.8093 | 13.1602 | 104.712 | |

| 3-Amino-4-methoxybenzamide | - | - | - | - | - |

Conformational studies of the 3-ethoxypropyl chain suggest rotational flexibility around the C–N and C–O bonds, enabling adaptive binding in biological or material contexts.

Comparative Structural Analysis with Benzamide Derivatives

This compound shares structural motifs with pharmacologically active benzamides, such as tylophorinicine (a phenanthroindolizidine alkaloid) and 3-(benzylsulfamoyl)-N-(3-ethoxypropyl)benzamide . Key differences lie in substituent electronegativity and steric effects:

Table 2: Structural and Electronic Properties of Selected Benzamides

*LogP values estimated via XLogP3.

The ethoxy groups in this compound enhance lipophilicity compared to methoxy or amino-substituted analogs, impacting solubility and membrane permeability .

Hydrogen Bonding Patterns and Intermolecular Interactions

The amide (-CONH-) and ethoxy (-OCH₂CH₃) functional groups dominate intermolecular interactions. In benzamides, the amide N–H typically acts as a hydrogen bond donor, while carbonyl oxygen serves as an acceptor. For instance, in N-cyclopropyl-3-hydroxy-4-methoxybenzamide, the hydroxyl group forms a strong O–H···O hydrogen bond (2.65 Å) with a neighboring carbonyl .

Key Interaction Sites in this compound :

- Amide N–H : Donor to carbonyl or ethoxy oxygen atoms.

- Ethoxy Oxygen : Acceptors for C–H···O interactions.

- Aromatic π-System : Engages in π-π stacking with adjacent benzene rings.

The ethoxypropyl chain may participate in van der Waals interactions, contributing to crystal packing efficiency.

Eigenschaften

Molekularformel |

C16H25NO4 |

|---|---|

Molekulargewicht |

295.37 g/mol |

IUPAC-Name |

3,4-diethoxy-N-(3-ethoxypropyl)benzamide |

InChI |

InChI=1S/C16H25NO4/c1-4-19-11-7-10-17-16(18)13-8-9-14(20-5-2)15(12-13)21-6-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

AHPOXGLVHORKSJ-UHFFFAOYSA-N |

SMILES |

CCOCCCNC(=O)C1=CC(=C(C=C1)OCC)OCC |

Kanonische SMILES |

CCOCCCNC(=O)C1=CC(=C(C=C1)OCC)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The following table highlights key structural and functional differences between 3,4-diethoxy-N-(3-ethoxypropyl)benzamide and analogous benzamides:

Key Observations :

- Lipophilicity : The triple ethoxy groups in the target compound likely increase its logP value compared to analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has polar hydroxyl and methyl groups .

- Biological Activity : The pyrazolo[3,4-d]pyrimidinyl substituent in ’s compound introduces a heterocyclic motif, which is often associated with kinase inhibition or nucleotide mimicry in drug discovery .

Vorbereitungsmethoden

Core Benzoyl Intermediate Synthesis

The benzamide scaffold originates from 3,4-diethoxybenzoic acid, synthesized via Friedel-Crafts ethoxylation of 3-hydroxybenzoic acid followed by ethylation. Ethylation typically employs ethyl bromide in the presence of potassium carbonate, achieving 92–95% conversion under reflux conditions. Alternatively, direct diethoxylation of benzoic acid derivatives using ethoxy groups introduced via nucleophilic substitution has been documented in resist composition patents, though with lower regioselectivity.

Amine Component Preparation

The 3-ethoxypropylamine sidechain is synthesized through nucleophilic ring-opening of epichlorohydrin with ethanolamine, followed by ethylation. This two-step process yields 3-ethoxypropan-1-amine with >90% purity, as validated by gas chromatography–mass spectrometry (GC-MS).

Amide Bond Formation Strategies

Schotten-Baumann Acylation

The classical method involves reacting 3,4-diethoxybenzoyl chloride with 3-ethoxypropylamine in a biphasic system (dichloromethane/water) under alkaline conditions. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Molar Ratio (Acid Chloride:Amine) | 1:1.2 | Ensures complete amine consumption |

| Reaction Time | 2–3 hours | Maximizes conversion |

This method achieves 82–87% isolated yield after recrystallization from ethanol/water.

Carbodiimide-Mediated Coupling

Modern protocols favor 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The mechanism proceeds via an active ester intermediate, reducing racemization risks:

Yields exceed 90% with reaction times under 12 hours at 25°C.

Purification and Characterization

Recrystallization Optimization

Crystallization solvents critically influence purity:

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water (3:1) | 98.5 | Needle-like |

| Acetone/Hexane (1:2) | 97.2 | Platelet |

Ethanol/water mixtures are preferred for industrial scalability.

Spectroscopic Validation

Scalability and Industrial Considerations

Continuous-Flow Reactor Adaptation

Microreactor systems enhance heat transfer during exothermic acylation, reducing side product formation (e.g., diethyl ether byproducts) by 40% compared to batch processes.

Waste Stream Management

Ethyl acetate extraction effectively recovers unreacted amine (≥85% recovery), aligning with green chemistry principles.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Schotten-Baumann | 85 | 98.5 | High | Low |

| EDCl/HOBt | 92 | 99.1 | Moderate | High |

| Mixed Carbonate | 78 | 96.8 | Low | Moderate |

EDCl/HOBt is optimal for high-purity applications, while Schotten-Baumann remains economically viable for bulk synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.